Cambridge id 5731828
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cambridge ID 5731828 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of the ChemBridge database, which is widely used for chemical research and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cambridge ID 5731828 involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions are proprietary information held by ChemBridge. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cambridge ID 5731828 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific functional groups present in this compound. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while substitution reactions may yield different substituted compounds.
Scientific Research Applications
Cambridge ID 5731828 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Employed in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cambridge ID 5731828 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cambridge ID 5731828 include other ChemBridge compounds with related structures and properties. These compounds can be identified using ChemBridge’s online search tools, which allow for the comparison of chemical structures and properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and molecular structure, which confer specific chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and ability to undergo various chemical reactions make it a valuable tool for chemists, biologists, and medical researchers. Ongoing studies will continue to uncover new applications and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-1,3-dioxo-N-(oxolan-2-ylmethyl)isoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c26-18(23-11-13-4-3-9-31-13)12-7-8-16-17(10-12)22(30)25(21(16)29)24-19(27)14-5-1-2-6-15(14)20(24)28/h1-2,5-8,10,13H,3-4,9,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWRDVWWUWMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405497 |
Source
|
Record name | STK156263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5731-82-8 |
Source
|
Record name | STK156263 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.